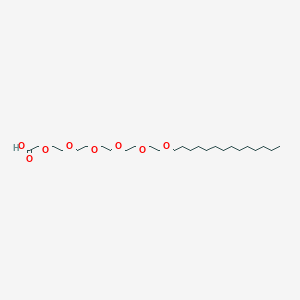
5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile is a complex organic compound featuring a pyrrole ring substituted with hydroxy, oxo, dipyridinyl, and carbonitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of pyrrole derivatives with nitriles and subsequent oxidation can yield the desired compound . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to hydroxyl groups under suitable conditions.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Solvents like methanol and acetonitrile are frequently used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the oxo group can produce alcohols .
Wissenschaftliche Forschungsanwendungen
5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in drug discovery and development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrole ring structure and exhibit similar biological activities.
Imidazole derivatives: These heterocycles also possess nitrogen atoms and are used in various therapeutic applications.
Uniqueness
5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H10N4O2 |
|---|---|
Molekulargewicht |
278.26 g/mol |
IUPAC-Name |
5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C15H10N4O2/c16-9-10-13(11-5-1-3-7-17-11)15(21,19-14(10)20)12-6-2-4-8-18-12/h1-8,21H,(H,19,20) |
InChI-Schlüssel |
FEHRQHNKZKMAHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=C(C(=O)NC2(C3=CC=CC=N3)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane](/img/structure/B14340852.png)
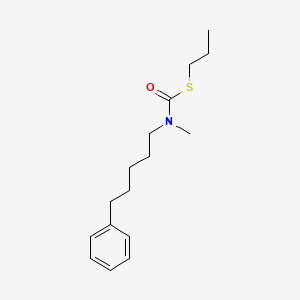
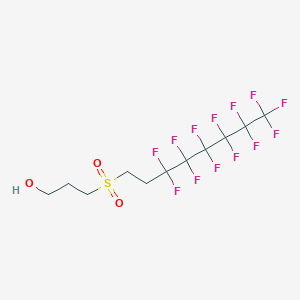
![1-[6-(Dihexadecylamino)-6-oxohexyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14340869.png)

![5-decoxy-2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]phenol](/img/structure/B14340883.png)
![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene]](/img/structure/B14340900.png)
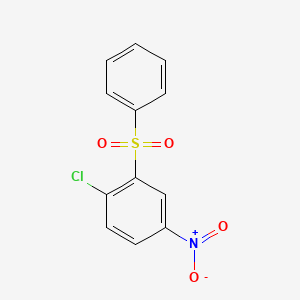
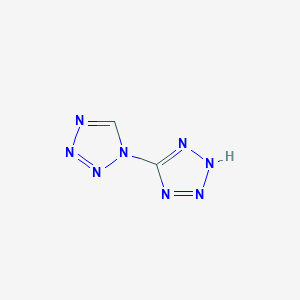
![1-[2-(Dipropylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14340928.png)
![Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane](/img/structure/B14340936.png)
